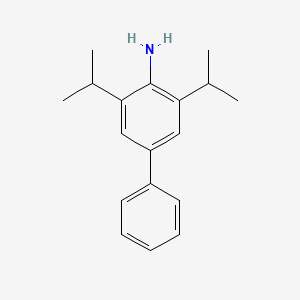

3,5-Diisopropyl-4-aminobiphenyl

Cat. No. B8274580

M. Wt: 253.4 g/mol

InChI Key: SJXGUJDBIYKQTJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08871361B2

Procedure details

Dry nitrogen gas was bubbled into a mixture of 4-bromo-2,6-diisopropylaniline (35.1 g, 137 mmol), potassium phosphate tribasic monohydrate (126 g, 548 mmol) and 2-dicyclo-hexylphosphino-2′,6′-dimethoxybiphenyl [S-Phos] (2.250 g, 5.48 mmol) in toluene:water (10:1, 1400 mL) at room temperature for a period of 40 minutes. Pd2(dba)3 (1.255 g, 1.370 mmol) was then added to the mixture above. The reaction was refluxed under a nitrogen atmosphere and monitored by GC-MS. The reaction was complete after overnight refluxing. The reaction mixture was cooled down and the organic layer was separated, washed with water (3×) and filtered through a bed of Celite®. Toluene was removed in vacuum to give a crude oil which was purified by silica gel column chromatography using hexane/AcOEt: 9/1 to 85/15 as eluants. Pure fractions were distilled to afford the title compound as an oil (17.43 g, 50% yield).

Quantity

2.25 g

Type

catalyst

Reaction Step One

Name

Yield

50%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:8]=[C:7]([CH:9]([CH3:11])[CH3:10])[C:5]([NH2:6])=[C:4]([CH:12]([CH3:14])[CH3:13])[CH:3]=1.O.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1>[CH:12]([C:4]1[CH:3]=[C:2]([C:2]2[CH:8]=[CH:7][CH:5]=[CH:4][CH:3]=2)[CH:8]=[C:7]([CH:9]([CH3:11])[CH3:10])[C:5]=1[NH2:6])([CH3:14])[CH3:13] |f:1.2.3.4.5,6.7,8.9.10.11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

35.1 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC(=C(N)C(=C1)C(C)C)C(C)C

|

|

Name

|

|

|

Quantity

|

126 g

|

|

Type

|

reactant

|

|

Smiles

|

O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

1400 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C.O

|

|

Name

|

|

|

Quantity

|

2.25 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

1.255 g

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was refluxed under a nitrogen atmosphere

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxing

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled down

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (3×)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a bed of Celite®

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Toluene was removed in vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a crude oil which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified by silica gel column chromatography

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Pure fractions were distilled

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)C=1C=C(C=C(C1N)C(C)C)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 17.43 g | |

| YIELD: PERCENTYIELD | 50% | |

| YIELD: CALCULATEDPERCENTYIELD | 100.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |